1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine 1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15287790
InChI: InChI=1S/C22H34N2O2/c1-18-9-8-10-19(2)22(18)26-17-21(25)24-15-7-4-11-20(24)12-16-23-13-5-3-6-14-23/h8-10,20H,3-7,11-17H2,1-2H3
SMILES:
Molecular Formula: C22H34N2O2
Molecular Weight: 358.5 g/mol

1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine

CAS No.:

Cat. No.: VC15287790

Molecular Formula: C22H34N2O2

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine -

Specification

Molecular Formula C22H34N2O2
Molecular Weight 358.5 g/mol
IUPAC Name 2-(2,6-dimethylphenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C22H34N2O2/c1-18-9-8-10-19(2)22(18)26-17-21(25)24-15-7-4-11-20(24)12-16-23-13-5-3-6-14-23/h8-10,20H,3-7,11-17H2,1-2H3
Standard InChI Key YEXZYILDCGTLDU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)N2CCCCC2CCN3CCCCC3

Introduction

1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring and a phenoxyacetyl group. This compound's molecular formula is C22H34N2O2, and it has a molecular weight of approximately 358.5 g/mol, although some sources may report variations in molecular weight due to differences in calculation methods or rounding errors.

The presence of both piperidine and phenoxy groups in this compound suggests potential interactions with biological systems, making it of interest in pharmacological research. The synthesis of this compound typically involves multi-step organic synthesis techniques, which are crucial for understanding its stability and potential modifications for enhanced activity.

Potential Biological Activity and Applications

While specific biological activity data for 1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is limited, compounds with similar structural features have shown various pharmacological activities. For example, compounds containing piperidine or piperazine rings have been explored for their anticonvulsant, antidepressant, and sedative properties .

Compound NameStructure FeaturesBiological Activity
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamidePiperazine ring, acetamide groupAntidepressant
ErtiprotafibDimethylphenoxy groupAnticancer
EszopiclonePiperazine ringSedative/hypnotic

The unique combination of a piperidine structure with a phenoxyacetyl moiety in 1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine may confer distinct pharmacological profiles that warrant further investigation for therapeutic applications.

Research Findings and Future Directions

Research on compounds with similar structures suggests that modifications to the piperidine ring or the phenoxyacetyl group could enhance biological activity. For instance, altering the substituents on the phenyl ring or modifying the length of the alkyl chain attached to the piperidine could lead to compounds with improved pharmacokinetic properties or increased potency.

Future studies should focus on the synthesis of analogs with varying substituents and evaluating their biological activities using in vitro and in vivo models. Additionally, understanding the compound's metabolism and potential toxicity will be crucial for advancing its development as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator